molecular formula Cu(C10H14NO3)2 B565518 Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate CAS No. 12427-40-6

Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate

Cat. No.: B565518
CAS No.: 12427-40-6
M. Wt: 445.7
InChI Key: LLXUERDQXVXQAY-UHFFFAOYSA-N
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Description

Copper, bis[3-(acetyl-κO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-κO4]-, monohydrate (hereafter referred to as "the target compound") is a copper(II) complex featuring two β-diketonate-type ligands derived from 3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione. The ligands coordinate via oxygen atoms (κO and κO4), forming a chelated structure. The monohydrate form indicates the presence of one water molecule in the crystal lattice, which may influence supramolecular interactions.

Properties

IUPAC Name

copper;4-acetyl-2-butan-2-yl-3-oxo-1,2-dihydropyrrol-5-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15NO3.Cu.H2O/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;;/h2*5,8,11,14H,4H2,1-3H3;;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCXHNOAPRXHJG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30CuN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate typically involves the reaction of copper salts with the corresponding ligands under controlled conditions. One common method involves the reaction of copper(II) acetate with 3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedione in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the copper salt and ligands are mixed in precise stoichiometric ratios. The reaction mixture is then heated to the required temperature and maintained under reflux until the reaction is complete. The product is then isolated by filtration, washed, and dried to obtain the pure monohydrate form.

Chemical Reactions Analysis

Types of Reactions

Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate can undergo various types of chemical reactions, including:

    Oxidation: The copper center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.

Major Products Formed

    Oxidation: Higher oxidation state copper complexes.

    Reduction: Lower oxidation state copper complexes.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other copper-based compounds.

Mechanism of Action

The mechanism of action of Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the nature of the target molecules and the environment in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property Target Compound [Cu(C₁₁H₁₀N₃O)₂(C₈H₄O₅)₂]·4H₂O
Coordination Geometry Likely octahedral/square-planar Square-planar
Donor Atoms O (β-diketonate) O (carboxylate), N (pyridyl)
Ligand Flexibility Rigid (β-diketonate) Flexible (amide-carboxylate)
Hydration Monohydrate Tetrahydrate
Supramolecular Features Limited H-bonding; stacking interactions 3D H-bonded network
Thermal Stability High (decomposition >200°C inferred) Stable up to 250°C

Biological Activity

Copper complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The compound Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate , is a notable example that exhibits various biological activities. This article delves into its biological properties, supported by data tables and relevant research findings.

Anticancer Activity

Copper complexes are known to exhibit anticancer properties through multiple mechanisms. Studies have shown that copper ions can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.

  • Mechanism of Action : Copper interacts with cellular components, leading to oxidative stress and subsequent cell death. This has been observed in various cancer cell lines, including breast and prostate cancer cells.

Case Study: Copper Complexes in Cancer Therapy

A comparative study highlighted the effectiveness of copper complexes in inhibiting tumor growth in vivo. For instance, a study demonstrated that a related copper complex significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .

StudyModelOutcome
McInerney et al. (2022)Human brain endothelial cellsEnhanced expression of P-glycoprotein (P-gp)
Crouch et al. (2009)Breast cancer cellsInduction of apoptosis via ROS generation

Anti-inflammatory Activity

Copper complexes also exhibit anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways, reducing edema and inflammatory cytokine production.

  • Mechanism of Action : Copper ions are known to inhibit the activity of pro-inflammatory mediators such as NF-kB and TNF-alpha.

Case Study: In Vivo Anti-inflammatory Effects

A study involving carrageenan-induced paw edema in rats showed that treatment with copper complexes significantly reduced inflammation compared to control groups .

TreatmentEdema Reduction (%)
CuSO445%
L-Cu(II)50%

Neuroprotective Effects

The role of copper in neuroprotection is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Copper complexes can influence the blood-brain barrier (BBB) permeability and enhance the clearance of amyloid-beta (Aβ).

  • Mechanism of Action : By modulating P-glycoprotein (P-gp) expression at the BBB, copper complexes facilitate the transport of therapeutic agents into the brain while promoting the efflux of toxic substances.

Research Findings

Recent studies have shown that copper bis(thiosemicarbazone) complexes enhance P-gp activity, thereby improving drug delivery across the BBB .

CompoundP-gp Expression Increase (%)Functionality Improvement (%)
Cu II(GTSM)100%200%
Cu II(ATSM)140%130%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate
Reactant of Route 2
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate

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